[2-(4-Methylphenoxy)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methylphenoxy)pyridin-3-yl]methanol is an organic compound that features a pyridine ring substituted with a methanol group and a 4-methylphenoxy group
Mechanism of Action
Target of Action
It’s structurally similar to the herbicide mcpa , which targets plant growth regulators, also known as synthetic auxins . These regulators play a crucial role in plant growth and development.
Mode of Action
Based on its structural similarity to mcpa, it may act as a synthetic auxin . Synthetic auxins mimic the action of natural auxins, disrupting normal plant growth and causing uncontrolled, often lethal, growth .
Biochemical Pathways
Synthetic auxins like mcpa generally affect the auxin signaling pathway, leading to uncontrolled cell division and growth .
Pharmacokinetics
Its physicochemical properties such as solubility and thermal stability, which can impact its bioavailability, are mentioned .
Result of Action
Synthetic auxins like mcpa generally cause uncontrolled cell division and growth, leading to the death of the plant .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylphenoxy)pyridin-3-yl]methanol typically involves the reaction of 2-chloropyridine with 4-methylphenol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide. The reduction step can be carried out using sodium borohydride or a similar reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylphenoxy)pyridin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.
Major Products Formed
Oxidation: [2-(4-Methylphenoxy)pyridin-3-yl]carboxylic acid.
Reduction: [2-(4-Methylphenoxy)pyridin-3-yl]methane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methylphenoxy)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance applications.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methylphenoxy)pyridin-3-yl]methane
- [2-(4-Methylphenoxy)pyridin-3-yl]carboxylic acid
- [2-(4-Methylphenoxy)pyridin-3-yl]amine
Uniqueness
Compared to similar compounds, [2-(4-Methylphenoxy)pyridin-3-yl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s versatility in various applications.
Properties
IUPAC Name |
[2-(4-methylphenoxy)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDZBPSUQOZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.